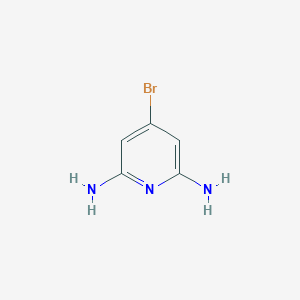

4-Bromo-2,6-diaminopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHPZYVKCDTIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465737 | |

| Record name | 4-Bromo-2,6-diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329974-09-6 | |

| Record name | 4-Bromo-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329974-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-diaminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diaminopyridine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a halogenated aminopyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its unique structural features, including the presence of two amino groups and a bromine atom on the pyridine ring, offer multiple sites for chemical modification, making it a valuable intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with detailed experimental protocols.

Chemical Properties and Structure

This compound, with the CAS number 329974-09-6, is a solid at room temperature.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN₃ | [2][3] |

| Molecular Weight | 188.03 g/mol | [2][3] |

| IUPAC Name | 4-bromopyridine-2,6-diamine | [2] |

| CAS Number | 329974-09-6 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 171-172 °C (for the related isomer 3-Bromo-2,6-diaminopyridine) | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, Methanol, and Water (for the related compound 4-Bromopyridine hydrochloride) | [5] |

| XlogP | 0.8 | [2] |

| Topological Polar Surface Area | 64.9 Ų | [2] |

Structure:

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 4-position and amino groups at the 2- and 6-positions.

Caption: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at an m/e of 188, which is consistent with its molecular weight.[6]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common method involves a multi-step synthesis starting from diethyl oxalate and acetone, as detailed in Chinese patent CN103420905A.[7] Another synthetic strategy begins with 2,4-dibromopyridine-N-oxide.[8][9] A five-step synthesis featuring a double Curtius rearrangement has also been described as a high-yield route.[8]

Experimental Protocol: Synthesis from Diethyl Oxalate and Acetone

This synthesis involves a series of reactions including condensation, hydrolysis, amination, bromination, and amide degradation. The overall workflow is depicted below.[7]

Caption: Synthetic workflow for this compound.

Step-by-step procedure (based on CN103420905A): [7]

-

Preparation of Jervasic Acid (Compound 3): In a 3L three-necked flask, dissolve sodium (70.5g, 3.06mol) in ethanol (1.5L) with mechanical stirring, and cool to 0°C. Slowly add a mixture of acetone (87g, 1.5mol) and diethyl oxalate (465g, 3.18mol). After the addition, warm the mixture to 60°C and react for 2 hours. Cool to room temperature, add concentrated hydrochloric acid (600mL) and water (300mL), and heat to 50°C for 24 hours to yield jervasic acid.

-

Preparation of Chelidamic Acid (Compound 4): The jervasic acid is reacted with aqueous ammonia to produce chelidamic acid.

-

Preparation of 4-Bromopyridine-2,6-dicarboxylic acid methyl ester (Compound 5): Chelidamic acid is first treated with phosphorus pentabromide to form 4-bromopyridine-2,6-dicarbonyl chloride, which then reacts with methanol to give the methyl ester.

-

Preparation of 4-Bromopyridine-2,6-dicarboxamide (Compound 6): Compound 5 (12.6g, 0.046mol) is dissolved in methanol (130mL) and heated to 60°C. Ammonia gas is passed through the solution for approximately 3 hours. The resulting precipitate is filtered and dried to give compound 6 (yield: 77%).

-

Preparation of this compound (Compound 1): To a 500mL three-necked flask, add a 5mol/L potassium hydroxide aqueous solution (300mL), cool to 0°C, and add bromine (2.6mL). Stir for 1 hour at 0°C. Then, add compound 6 (5g, 0.02mol) and stir to dissolve. Warm the mixture to 90°C and react for about 4 hours. Cool to room temperature, collect the precipitated solid by suction filtration, and dry to obtain this compound (yield: 81%).

Biological Activity and Applications

While specific pharmacological studies on this compound are limited in the public domain, the broader class of diaminopyridines exhibits a range of biological activities. For instance, 3,4-diaminopyridine is a known potassium channel blocker used in the treatment of certain neuromuscular disorders.[10] The structural similarity suggests that this compound could also possess interesting pharmacological properties.

One reported application of this compound is in the field of molecular biology, specifically in the preparation of DNA glycosylase.[11] DNA glycosylases are enzymes involved in base excision repair, a crucial DNA repair pathway.

The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives for drug discovery and materials science applications.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant potential in various scientific and industrial fields. Its well-defined chemical properties and versatile reactivity make it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a foundational understanding of its synthesis and characteristics, paving the way for its broader application in innovative research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H6BrN3 | CID 11435393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. This compound | 329974-09-6 [chemicalbook.com]

- 7. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 10. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomall.in [biomall.in]

Technical Guide: Physicochemical Properties of 4-Bromo-2,6-diaminopyridine (CAS 329974-09-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a substituted pyridine derivative with the CAS number 329974-09-6. This document provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and predicted data. It is intended to serve as a technical resource for researchers utilizing this compound in chemical synthesis and drug discovery. The compound is noted for its application as a versatile reactant in the preparation of uracil DNA glycosylase, a key enzyme in DNA repair mechanisms[1].

Chemical Identity

| Identifier | Value |

| CAS Number | 329974-09-6 |

| IUPAC Name | 4-bromopyridine-2,6-diamine[2] |

| Molecular Formula | C₅H₆BrN₃[2] |

| Molecular Weight | 188.03 g/mol [2] |

| Canonical SMILES | C1=C(C=C(N=C1N)N)Br[2] |

| InChI Key | KXHPZYVKCDTIHE-UHFFFAOYSA-N[2] |

Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Melting Point | 126 °C | Predicted |

| Boiling Point | 352.7 ± 37.0 °C | Predicted |

| Density | 1.818 ± 0.06 g/cm³ | Predicted |

| pKa | No experimental data available. | |

| Solubility | No quantitative experimental data available. Expected to have some solubility in polar organic solvents. |

Spectroscopic Data

Mass Spectrometry

A mass spectrometry analysis has shown a molecular ion peak (M+) at m/e: 188, which is consistent with the molecular weight of the compound[1]. The presence of a bromine atom would be expected to produce a characteristic M+2 isotopic peak of nearly equal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra for this compound are not available. For comparative purposes, the expected shifts can be inferred from related structures. The two equivalent aromatic protons are expected to appear as a singlet in the aromatic region of the 1H NMR spectrum. The amino protons would likely appear as a broad singlet. In the 13C NMR spectrum, three distinct signals for the pyridine ring carbons and one for the carbon bearing the bromine atom would be anticipated.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not available. However, the spectrum is expected to show characteristic absorption bands for N-H stretching of the amine groups (typically in the 3300-3500 cm-1 region), C-N stretching, and aromatic C-H and C=C stretching vibrations. For comparison, the FT-IR spectrum of the related compound 2,6-diaminopyridine shows characteristic peaks for these functional groups.

Synthesis

A detailed multi-step synthesis for this compound has been described, starting from diethyl oxalate and acetone[3]. The general workflow is outlined below.

Experimental Protocol: Synthesis of this compound[3]

This synthesis is a multi-step process. The final step, a Hofmann rearrangement, is detailed below:

-

Preparation of the Hofmann Reagent: In a 500 mL three-necked flask, add potassium hydroxide aqueous solution (5mol/L, 300 mL). Cool the solution to 0 °C and add bromine (2.6 mL). Continue to stir for 1 hour at 0 °C.

-

Reaction: Add 4-bromopyridine-2,6-dicarboxamide (5 g, 0.02 mol) to the cooled solution with stirring until dissolved.

-

Heating: Warm the reaction mixture to 90 °C and maintain for approximately 4 hours. The reaction progress should be monitored by HPLC.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid will precipitate out.

-

Purification: Collect the solid product by suction filtration and dry to obtain this compound. The reported yield for this step is 81%.

Biological Activity and Signaling Pathways

There is limited information available in the public domain regarding the specific biological activities and signaling pathways of this compound. It has been identified as a reactant in the preparation of a uracil DNA glycosylase, indicating its utility as a building block in the synthesis of biologically relevant molecules[1]. No further details on its direct biological effects or involvement in cellular signaling have been found.

Safety Information

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. General GHS hazard statements indicate that this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Disclaimer: This document is intended for informational purposes only. The physical and spectral data provided are a combination of predicted and limited experimental values and should be used as a guide. It is recommended to independently verify all properties through experimental analysis.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-2,6-diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a halogenated aminopyridine derivative with significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of this compound, a detailed experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of readily available, published experimental NMR data for this compound, the following spectral parameters have been generated using validated computational prediction models. These predicted values offer a robust baseline for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be straightforward due to the molecule's C₂ᵥ symmetry. The two amino groups and the bromine atom significantly influence the electronic environment of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-3, H-5 | 6.12 | Singlet | 2H |

| -NH₂ | 4.85 | Broad Singlet | 4H |

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides direct information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2, C-6 | 159.8 |

| C-4 | 107.5 |

| C-3, C-5 | 98.3 |

Experimental Protocols

Adherence to a meticulous experimental protocol is crucial for obtaining high-resolution and reproducible NMR spectra.

Sample Preparation

-

Material: Use a sample of this compound with the highest possible purity to avoid extraneous signals.

-

Solvent: Select a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve a wide range of polar compounds and to slow down the exchange of amine protons, often allowing for their observation. Deuterated chloroform (CDCl₃) is an alternative if solubility permits.

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of solvent is advisable to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.

NMR Spectrometer Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may require optimization depending on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard 30° or 90° pulse-acquire sequence.

-

Spectral Width: A range of 0-10 ppm is generally adequate.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled pulse-acquire sequence with a 30° pulse angle.

-

Spectral Width: A range of 0-180 ppm should encompass all expected carbon signals.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) will be necessary.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final structural elucidation, follows a systematic workflow as depicted in the diagram below.

Solubility profile of 4-Bromo-2,6-diaminopyridine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for these applications, a thorough understanding of its physicochemical properties is crucial for effective research and development. Among these properties, solubility in common laboratory solvents is of paramount importance, as it influences reaction conditions, purification strategies, formulation development, and the design of biological assays.

This technical guide provides a comprehensive overview of the expected solubility profile of this compound. Due to the limited availability of specific quantitative data in the public domain, this guide extrapolates the expected solubility based on the compound's structural features and the known solubility of analogous molecules. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific needs.

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring a pyridine ring, two amino groups, and a bromine atom, suggests a nuanced solubility profile. The two amino groups are capable of acting as both hydrogen bond donors and acceptors, which is expected to confer some degree of solubility in polar protic solvents. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. Conversely, the bromine atom and the aromatic pyridine ring contribute to the molecule's lipophilicity, suggesting potential solubility in less polar organic solvents.

Based on the principles of "like dissolves like" and data from structurally similar compounds such as 4-aminopyridine and other brominated aromatics, the following qualitative solubility profile is anticipated.[1][2] 4-Aminopyridine, for instance, is soluble in water and polar organic solvents like ethanol and DMSO.[1][3] Bromobenzene, on the other hand, is insoluble in water but soluble in many organic solvents.[2] Therefore, this compound is likely to exhibit a balance of these characteristics.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The amino groups can form hydrogen bonds with water, but the overall aromatic and halogenated structure may limit high solubility. |

| Methanol | Soluble | The hydroxyl group of methanol can effectively form hydrogen bonds with the amino groups and pyridine nitrogen. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good hydrogen bonding solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent that should effectively solvate the molecule. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |

| Acetone | Moderately Soluble | The ketone group can act as a hydrogen bond acceptor, facilitating dissolution. | |

| Non-Polar / Weakly Polar | Dichloromethane (DCM) | Sparingly to Moderately Soluble | The molecule's lipophilic character from the bromo-substituted pyridine ring may allow for some solubility. |

| Diethyl Ether | Sparingly Soluble | The ether can act as a hydrogen bond acceptor, but its overall low polarity may limit solubility. | |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may have favorable interactions with the pyridine ring. | |

| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar amino groups. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the shake-flask method is a well-established and reliable technique.[4][5][6] This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selection of laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. Ensuring an excess of solid is present is crucial for achieving a saturated solution at equilibrium.

-

Accurately add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate the mixture at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the rates of dissolution and precipitation are equal.[4]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to permit the excess solid to settle.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the solution using a syringe filter into a clean, dry volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound in the diluted solution using a suitable analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 4-Bromo-2,6-diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-diaminopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a reactive bromine atom and two nucleophilic amino groups on a pyridine scaffold, allows for programmed and selective derivatization. This guide provides a comprehensive overview of its synthesis, core reactivity in palladium-catalyzed cross-coupling reactions, and its fundamental electronic properties. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers leveraging this versatile intermediate in drug discovery and materials science.

Physicochemical and Electronic Properties

This compound is a solid at room temperature. Its structure combines the electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen with the electron-donating character of the two amino groups, leading to a unique electronic profile.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | PubChem[1] |

| Molecular Weight | 188.03 g/mol | PubChem[1] |

| CAS Number | 329974-09-6 | PubChem[1] |

| Predicted pKa | 5.13 ± 0.35 | ChemicalBook |

| Computed XLogP3 | 0.8 | PubChem[1] |

| Polar Surface Area | 64.9 Ų | PubChem[1] |

Electronic Structure and Reactivity

The electronic properties of substituted pyridines are of significant interest for predicting their reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between them (HOMO-LUMO gap) is a measure of molecular stability and chemical reactivity.[2][3]

Synthesis of this compound

A multi-step synthesis starting from diethyl oxalate and acetone has been reported.[7] The overall workflow involves the construction of a pyridine ring followed by bromination and functional group manipulation to yield the target compound.

Detailed Experimental Protocol: Hofmann Rearrangement Step

This protocol details the final step of the synthesis, converting 4-Bromopyridine-2,6-dicarboxamide to the final product.[7]

-

Preparation of Reagent: In a 500 mL three-necked flask, add 300 mL of a 5 mol/L potassium hydroxide aqueous solution. Cool the solution to 0 °C.

-

Bromine Addition: Slowly add bromine (2.6 mL) to the cooled KOH solution and continue stirring at 0 °C for 1 hour.

-

Addition of Starting Material: Add 4-Bromopyridine-2,6-dicarboxamide (5g, 0.02 mol) to the reaction mixture and stir until it dissolves.

-

Reaction: Warm the mixture to 90 °C and allow it to react for approximately 4 hours. Monitor the reaction progress using HPLC.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid will precipitate out.

-

Purification: Collect the solid product by suction filtration and dry it to obtain this compound. The reported yield for this step is 81%.[7]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the C-Br bond at the 4-position, which is susceptible to palladium-catalyzed cross-coupling reactions. The amino groups at the 2- and 6-positions can also participate in reactions, though they are generally less reactive in cross-coupling compared to the C-Br bond.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] This reaction is highly effective for arylating the 4-position of the pyridine ring.

While a specific protocol for this compound is not available in the provided results, the following general procedure for the Suzuki coupling of a bromopyridine derivative can be adapted.[9][10]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio), via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12][13] This reaction allows for the introduction of a wide variety of primary or secondary amines at the 4-position of the pyridine ring.

The following is a general procedure for the Buchwald-Hartwig amination of a bromopyridine, which can serve as a starting point for reactions with this compound.[14][15]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not available in the searched literature, this section outlines the expected features based on its structure and data from analogous compounds.

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Expected Features / Analogous Data |

| ¹H NMR | Two singlets are expected in the aromatic region for the two equivalent pyridine protons (H-3 and H-5). A broad singlet for the four protons of the two equivalent amino groups (-NH₂). The exact chemical shifts would be influenced by the solvent. |

| ¹³C NMR | Three signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C-4) would be significantly influenced by the halogen's electronic effect. The two carbons attached to the amino groups (C-2 and C-6) would be equivalent, as would the carbons at the 3 and 5 positions. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region). C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹). A C-Br stretching vibration at lower wavenumbers. The FT-IR spectrum for the parent 2,6-diaminopyridine shows characteristic peaks that would be present in the bromo-derivative.[16] |

| UV-Vis | The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring.[17][18][19] For the related 2,6-diamino-4-chloropyrimidine, UV-Vis absorption bands were studied using TD-DFT, indicating this as a viable method for predicting the spectral properties of this compound.[20] |

Conclusion

This compound is a highly valuable and versatile intermediate. Its synthesis is well-documented, and its reactivity, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for generating diverse molecular libraries. While detailed experimental spectroscopic and electronic data are sparse in the public domain, computational methods and analysis of analogous structures provide a solid predictive framework for its properties. This guide serves as a foundational resource for chemists aiming to exploit the synthetic potential of this important heterocyclic compound in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. irjweb.com [irjweb.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 4-Bromo-2,6-diaminopyridine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2,6-diaminopyridine, a halogenated derivative of the diaminopyridine core, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including the presence of two reactive amino groups and a strategically positioned bromine atom, offer a multitude of possibilities for synthetic elaboration and the development of novel therapeutic agents. This technical guide explores the core applications of this compound, providing insights into its synthesis, potential as a scaffold for various drug classes, and detailed experimental methodologies.

Synthetic Pathways and Chemical Properties

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its synthesis can be achieved through various methods, with one common approach involving a multi-step process starting from readily available precursors.[3] The presence of the bromine atom allows for a range of synthetic transformations, including cross-coupling reactions, which are instrumental in creating diverse chemical libraries for drug discovery.[4]

A general synthetic workflow for utilizing this compound is outlined below:

Figure 1: General synthetic workflow and major medicinal chemistry applications of this compound.

Key Therapeutic Areas of Application

The 2,6-diaminopyridine scaffold, of which this compound is a key derivative, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[5]

Kinase Inhibitors

The diaminopyridine and diaminopyrimidine cores are well-established pharmacophores in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Derivatives of this compound are being explored as potential inhibitors of several kinase families, including Janus kinases (JAKs).[6] JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and certain cancers.[7]

The general mechanism of action for a kinase inhibitor involves blocking the phosphorylation cascade that drives cell proliferation and survival.

Figure 2: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of a this compound-derived JAK inhibitor.

While specific quantitative data for this compound derivatives as JAK inhibitors is still emerging, related diaminopyrimidine compounds have shown potent inhibitory activity. For instance, certain 4-amino-(1H)-pyrazole derivatives incorporating a pyrimidine core have demonstrated IC50 values against JAK1, JAK2, and JAK3 in the low nanomolar range (e.g., 3.4, 2.2, and 3.5 nM, respectively for compound 3f).[8]

| Compound Class | Target Kinase | Reported Activity (IC₅₀) |

| 4-Amino-(1H)-pyrazole pyrimidine derivatives | JAK1, JAK2, JAK3 | 3.4 nM, 2.2 nM, 3.5 nM (for compound 3f)[8] |

| 9H-purine-2,6-diamine derivatives | JAK2 | 22 nM (for compound 9j)[9] |

Table 1: Examples of Kinase Inhibitory Activity of Related Diamino-heterocycles.

Adenosine Receptor Antagonists

The 2,6-diaminopyridine scaffold has also been utilized in the development of adenosine A3 receptor antagonists.[3][10] These receptors are implicated in various physiological and pathological processes, making their antagonists potential therapeutic agents for a range of conditions. The synthesis of these antagonists often involves the elaboration of the diaminopyridine core.[10]

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

| Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivative (Compound 19) | Human A₃ Adenosine Receptor | 1.3 nM[10] |

| Pyran derivative (MRS 1704) | Human A₃ Adenosine Receptor | 381 nM[11] |

Table 2: Binding Affinities of Representative Adenosine A₃ Receptor Antagonists.

Antimicrobial Agents

Derivatives of diaminopyridines have demonstrated promising antimicrobial activity. While specific data for this compound derivatives is limited, related bromo-substituted heterocyclic compounds have been shown to possess antibacterial and antifungal properties. For example, certain 6-bromoindolglyoxylamide derivatives have exhibited minimum inhibitory concentrations (MICs) against various bacterial strains.[12]

| Compound Class | Microorganism | Reported Activity (MIC) |

| Dispiropyrrolidine derivatives (4a-d) | Bacillus subtilis, Staphylococcus epidermidis | 32 µg/mL[13] |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | 0.07 - 0.315 mg/mL[14] |

Table 3: Examples of Antimicrobial Activity of Related Bromo-heterocycles.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of derivatives and the evaluation of their biological activity. These protocols can be adapted for specific research needs.

General Synthetic Procedure for Derivatization

A common method for modifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: A simplified workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Perspectives

This compound represents a promising and adaptable scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse molecular libraries, and its core structure is present in compounds with a range of biological activities, including kinase inhibition, adenosine receptor antagonism, and antimicrobial effects. While much of the currently available data pertains to the broader class of diaminopyridines and diaminopyrimidines, the strategic placement of the bromine atom on the 4-position offers unique opportunities for further chemical modification and optimization of pharmacological properties. Future research focused on the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds the potential to yield new lead compounds for drug discovery programs targeting a variety of diseases. The detailed experimental protocols provided herein offer a foundation for researchers to explore the full potential of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN108349937A - Diaminopyridine derivatives - Google Patents [patents.google.com]

- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors | Scilit [scilit.com]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of purine-based derivatives as novel JAK2/BRD4(BD2) dual target inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New strategies for the synthesis of A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyran Template Approach to the Design of Novel A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of 4-Bromo-2,6-diaminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 4-Bromo-2,6-diaminopyridine is limited in publicly available literature. This guide has been constructed using data from closely related analogs, established analytical protocols, and general principles of organic chemistry to provide a comprehensive and predictive overview. All data derived from analogous compounds are clearly indicated.

Introduction

This compound is a substituted pyridine derivative with significant potential as a versatile building block in organic synthesis, material science, and drug discovery. Its strategic placement of amino and bromo functionalities allows for a multitude of chemical transformations, making it a valuable intermediate in the creation of complex molecular architectures. As with any chemical entity destined for advanced applications, a thorough understanding of its thermal stability and degradation profile is paramount for ensuring safe handling, predicting shelf-life, and establishing appropriate processing conditions.

This technical guide provides a detailed examination of the thermal properties of this compound. While direct experimental data is scarce, this document leverages information from analogous compounds, particularly 2,6-diaminopyridine, to offer valuable insights. It outlines comprehensive experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and proposes a logical degradation pathway based on the known chemistry of brominated pyridines.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 329974-09-6 |

Thermal Stability Analysis: Insights from Analogs

In the absence of specific data for this compound, the thermal properties of the parent compound, 2,6-diaminopyridine (2,6-DAP), can provide a useful, albeit approximate, baseline. A study on a biofield-treated sample of 2,6-DAP offers the following thermal data points.[1][2]

| Parameter | 2,6-Diaminopyridine (Control) | 2,6-Diaminopyridine (Treated) |

| Melting Point (DSC) | 120.64 °C | 121.33 °C |

| Latent Heat of Fusion (DSC) | Not Reported | Increased by 35.52% vs. control |

| Maximum Thermal Decomposition Temperature (Tmax) (TGA) | 186.84 °C | 203.52 °C |

Note: The "treated" sample in the cited study refers to a sample subjected to a proprietary "biofield energy treatment." The control sample data is likely more representative of the inherent thermal properties of 2,6-diaminopyridine.

The introduction of a bromine atom to the pyridine ring in this compound is expected to influence its thermal stability. The heavier bromine atom and the potential for intermolecular interactions involving the C-Br bond may lead to a higher melting point and decomposition temperature compared to the unsubstituted 2,6-diaminopyridine. However, the C-Br bond can also be a point of initial thermal degradation.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of standardized thermal analysis experiments are required. The following protocols are based on established methodologies for the analysis of organic compounds and polymers derived from related pyridine structures.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile and decomposition temperatures of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is dry by placing it in a vacuum oven at a temperature below its melting point (e.g., 60°C) for 12 hours prior to analysis.

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

-

Sample Loading: Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air, for oxidative degradation studies) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 800°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax).

-

Calculate the percentage of residual mass (char yield) at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), glass transition temperature (Tg) if applicable, and other thermal transitions of this compound.

Instrumentation: A standard differential scanning calorimeter.

Experimental Protocol:

-

Sample Preparation: Dry the sample as described in the TGA protocol.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Loading: Weigh 5-10 mg of the dried sample into an aluminum DSC pan and seal it hermetically. Place an empty, sealed aluminum pan in the reference position.

-

Experimental Conditions:

-

Atmosphere: Nitrogen with a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 30°C and ramp up to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min. This scan erases the thermal history of the sample.

-

Cooling Scan: Cool the sample from 250°C to 30°C at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Ramp up from 30°C to 250°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic transition in the second heating scan.

-

Identify any other thermal events, such as crystallization (exothermic peak) or glass transitions (step change in the baseline).

-

Proposed Degradation Profile and Pathways

The thermal degradation of this compound is likely to be a multi-step process. Based on the degradation of other brominated organic compounds and pyridine derivatives, a hypothetical degradation pathway can be proposed. The initial steps are likely to involve the cleavage of the C-Br bond and the decomposition of the amino groups.

Potential Degradation Products:

-

Hydrogen Bromide (HBr): A common product from the thermal decomposition of brominated organic compounds.[4]

-

Aminopyridines and Brominated Pyridines: Formed through the loss of bromine or amino groups.

-

Char Residue: A carbonaceous residue remaining at high temperatures.

The degradation of the pyridine ring itself typically occurs at higher temperatures and can lead to the formation of various nitrogen-containing compounds and polycyclic aromatic hydrocarbons.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Proposed Thermal Degradation Pathway

Caption: A proposed pathway for the thermal degradation of this compound.

Conclusion

While a complete, experimentally verified thermal profile of this compound is not yet available, this guide provides a robust framework for understanding its likely behavior under thermal stress. The data from the analogous compound, 2,6-diaminopyridine, suggests a melting point in the range of 120-130°C and the onset of significant decomposition above 180°C. The presence of the bromine substituent is anticipated to modify these values. The provided experimental protocols for TGA and DSC offer a clear path for the definitive characterization of this important chemical intermediate. The proposed degradation pathway, involving the initial loss of bromine and amino functionalities followed by ring cleavage, serves as a valuable hypothesis for further investigation, particularly through techniques such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy (TGA-MS/FTIR). For researchers and developers working with this compound, a comprehensive thermal analysis as outlined herein is a critical step towards its safe and effective application.

References

4-Bromo-2,6-diaminopyridine: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a strategically functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring two nucleophilic amino groups and a reactive bromine atom on a pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of complex molecules for medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 138-142 °C |

| CAS Number | 329974-09-6 |

Table 1: Physicochemical Properties of this compound.

Spectroscopic characterization provides definitive identification of the compound. The following table summarizes the key NMR data.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 6.05 (s, 2H), 4.55 (br s, 4H) |

| ¹³C NMR | 159.0, 140.5, 95.5 |

Table 2: ¹H and ¹³C NMR Data of this compound (in DMSO-d₆).

Synthesis of this compound

Several synthetic routes to this compound have been reported, allowing for its accessible preparation in a laboratory setting.

Synthesis from 2,6-Diaminopyridine

A common and straightforward method involves the direct bromination of commercially available 2,6-diaminopyridine.

Experimental Protocol: Synthesis from 2,6-Diaminopyridine

To a solution of 2,6-diaminopyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a key handle for molecular elaboration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting this compound with various boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) is prepared in a suitable solvent system (e.g., dioxane/water). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 6-12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 92 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 78 |

Table 3: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted diaminopyridines. This reaction is highly valuable for the synthesis of compounds with diverse amine functionalities.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq). The desired amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene) are added. The vessel is sealed and heated to 80-110 °C for 12-24 hours. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 90 |

| Piperidine | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 82 |

| Aniline | Pd₂(dba)₃/RuPhos | LiHMDS | THF | 75 |

Table 4: Representative Buchwald-Hartwig Amination Reactions.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of alkynyl-substituted diaminopyridines.

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine) are added. The reaction mixture is degassed and stirred at room temperature or slightly elevated temperatures until completion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 88 |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DIPA | THF | 95 |

| 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N | Acetonitrile | 80 |

Table 5: Representative Sonogashira Coupling Reactions.

Application in Medicinal Chemistry: JAK Inhibitors

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have been explored as potent and selective inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[1][2]

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and diverse functionalization through a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. The demonstrated utility of its derivatives, particularly as kinase inhibitors in medicinal chemistry, highlights the significant potential of this scaffold in the development of novel therapeutics and functional materials. The synthetic protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-Bromo-2,6-diaminopyridine: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and key applications of 4-Bromo-2,6-diaminopyridine. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols and visualizations of synthetic pathways are included to support laboratory use.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following sections detail its classification, safety precautions, and first-aid measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Some sources also indicate that it may be harmful if swallowed.

Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling and minimize exposure, the following precautionary measures and personal protective equipment are essential:

Prevention:

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures:

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Please note that some of these values are predicted and may vary.

| Property | Value | Reference |

| CAS Number | 329974-09-6 | [2] |

| Molecular Formula | C₅H₆BrN₃ | [2] |

| Molecular Weight | 188.03 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 126 °C | [3] |

| Boiling Point (Predicted) | 352.7 ± 37.0 °C | [3] |

| Density (Predicted) | 1.818 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 5.13 ± 0.35 | [3] |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C.[3]

Experimental Protocols and Applications

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and novel materials.[1][4] Its structure, featuring two amino groups and a bromine atom on a pyridine ring, allows for a variety of chemical transformations.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from diethyl oxalate. The key steps include a condensation reaction, aminolysis, bromination, and an amide degradation reaction.[4]

A detailed experimental protocol for the final step, the degradation of 4-bromopyridine-2,6-dicarboxamide, is as follows:

Materials:

-

4-bromopyridine-2,6-dicarboxamide

-

Potassium hydroxide (KOH) aqueous solution (5 mol/L)

-

Bromine (Br₂)

-

Ice bath

-

Reaction flask

-

Stirrer

Procedure:

-

In a reaction flask, add the 5 mol/L aqueous solution of potassium hydroxide.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add bromine to the cooled KOH solution while stirring and maintain the temperature at 0 °C for 1 hour.

-

Add 4-bromopyridine-2,6-dicarboxamide to the mixture and allow it to dissolve with stirring.

-

Gradually warm the reaction mixture to 90 °C and maintain this temperature for approximately 4 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

A solid precipitate of this compound will form.

-

Collect the solid product by suction filtration and dry it.[5]

Application in Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules with potential biological activity.[1]

General Protocol for Suzuki-Miyaura Coupling: While a specific protocol for this compound is not readily available, a general procedure for similar substrates is as follows. Optimization for this specific substrate will be necessary.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst and the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Activity and Potential Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the diaminopyrimidine scaffold is a known pharmacophore in many biologically active compounds, particularly as kinase inhibitors. Derivatives of diaminopyrimidines have been investigated as inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs).

-

Kinase Inhibition: The 2,4-diaminopyrimidine core is a key structural motif in many kinase inhibitors. It can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The substituents on the diaminopyrimidine ring play a significant role in determining the potency and selectivity of the inhibitor.

-

In Silico Studies: Molecular docking and other in-silico methods are often employed to predict the binding affinity of diaminopyrimidine derivatives to various kinase targets. These studies can help in the rational design of more potent and selective inhibitors.

Given the structural similarities to known kinase inhibitors, it is plausible that derivatives of this compound could target signaling pathways regulated by various kinases, which are often implicated in cancer and inflammatory diseases. Further biological screening and in-silico studies are warranted to elucidate the specific biological targets and signaling pathways modulated by this compound and its derivatives.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to determine the proper classification and disposal method. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its safe handling requires adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper storage conditions. The reactivity of its bromine atom in cross-coupling reactions, combined with the diaminopyridine core, makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential biological activities, particularly in the area of kinase inhibition. Further research is needed to fully explore its biological targets and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for 4-Bromo-2,6-diaminopyridine

Application Note: Synthesis of 4-Bromo-2,6-diaminopyridine

Abstract

This compound is a crucial heterocyclic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals, natural products, and polymers.[1][2][3] Its structure, featuring both reactive amine groups and a bromine atom, allows for extensive functionalization, making it a valuable building block in medicinal chemistry and materials science.[3] This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from diethyl oxalate and acetone. An alternative synthetic route is also briefly discussed.

Introduction